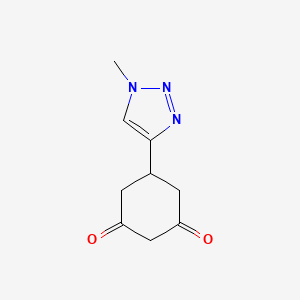
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione typically involves a multi-step process. One common method involves the reaction of cyclohexane-1,3-dione with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simple triazole derivative with similar reactivity.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: A precursor in the synthesis of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione.
Cyclohexane-1,3-dione: A key starting material in the synthesis.
Uniqueness
This compound is unique due to its combination of the triazole ring and cyclohexane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
5-(1-methyltriazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H11N3O2/c1-12-5-9(10-11-12)6-2-7(13)4-8(14)3-6/h5-6H,2-4H2,1H3 |
InChIキー |
YVSLUZHBCGFIKD-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C2CC(=O)CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















